

An In-depth Technical Guide to 4-(4-Methylphenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Methylphenyl)-3-thiosemicarbazide

Cat. No.: B079324

[Get Quote](#)

CAS Number: 13278-67-6[\[1\]](#) IUPAC Name: N-(4-methylphenyl)hydrazinecarbothioamide

This technical guide provides a comprehensive overview of **4-(4-Methylphenyl)-3-thiosemicarbazide**, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines its chemical identity, general synthesis protocols, and the well-documented biological activities of the broader thiosemicarbazide class of compounds. The information presented is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ N ₃ S	[1]
Molecular Weight	181.26 g/mol	[1]
SMILES	Cc1ccc(NC(=S)NN)cc1	[1]
InChIKey	IEAWRKQVDLFINI-UHFFFAOYSA-N	[1]

Synthesis Protocols

The synthesis of 4-aryl-3-thiosemicarbazides, such as **4-(4-Methylphenyl)-3-thiosemicarbazide**, typically follows a well-established synthetic route involving the reaction of an appropriate isothiocyanate with hydrazine. While a specific detailed protocol for **4-(4-Methylphenyl)-3-thiosemicarbazide** is not readily available, a general experimental procedure is outlined below based on the synthesis of analogous compounds.[\[2\]](#)[\[3\]](#)

General Synthesis of 4-Aryl-3-thiosemicarbazides

A solution of the corresponding aryl isothiocyanate (in this case, p-tolyl isothiocyanate) in a suitable solvent, such as ethanol, is treated with hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.[\[2\]](#) The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and can be further purified by recrystallization from an appropriate solvent like ethanol.

Illustrative Experimental Protocol (for a related compound):

The following protocol for the synthesis of 1-[N-(p-nitrobenzoyl)-D,L-phenylalanyl-4-(p-tolyl)-thiosemicarbazide provides a relevant example of the synthetic methodology.[\[2\]](#)

- N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide (0.005 mol) is dissolved in dried methanol (10 mL).
- A solution of p-tolyl isothiocyanate (0.005 mol) in dried methanol (10 mL) is added to the hydrazide solution.
- The reaction mixture is heated under reflux at 70-80°C for three hours.
- After cooling, the solvent is evaporated under reduced pressure.
- The resulting solid is dried under vacuum at room temperature.
- The crude product is purified by crystallization from ethanol.

Biological Activity and Potential Applications

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[4][5][6][7][8] The biological activity is often attributed to the N-C=S moiety, which can chelate metal ions essential for the function of various enzymes.

While specific quantitative data for **4-(4-Methylphenyl)-3-thiosemicarbazide** is not available in the cited literature, the following sections summarize the known activities of structurally related thiosemicarbazide derivatives.

Antimicrobial Activity

Numerous thiosemicarbazide derivatives have demonstrated potent antibacterial and antifungal activity.[5][9][10][11] The proposed mechanism of action for their antibacterial effects involves the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[12]

Table of Antimicrobial Activity for Representative Thiosemicarbazide Derivatives (Note: Data is for related compounds, not **4-(4-Methylphenyl)-3-thiosemicarbazide**)

Compound	Organism	MIC (µg/mL)	Reference
N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide	Staphylococcus aureus	>100	[5]
N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide	Pseudomonas aeruginosa	50	[5]
N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide	Bacillus subtilis	25	[5]
3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O- β -D-glucopyranosyl)thiosemicarbazone (4k)	Staphylococcus epidermidis	0.156	[11]
3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O- β -D-glucopyranosyl)thiosemicarbazone (4l)	Bacillus subtilis	0.156	[11]
3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O- β -D-glucopyranosyl)thiosemicarbazone (4m)	Escherichia coli	0.313	[11]

Anticancer Activity

The anticancer properties of thiosemicarbazides and their derivatives are well-documented.[6][13][14][15] Their mechanism of action is often linked to the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase and topoisomerase IIα.[6][15] Furthermore, these compounds can induce apoptosis in cancer cells.[12]

Table of Anticancer Activity for Representative Thiosemicarbazide Derivatives (Note: Data is for related compounds, not **4-(4-Methylphenyl)-3-thiosemicarbazide**)

Compound	Cell Line	IC ₅₀ (μM)	Reference
1-(4-Fluorophenoxyacetyl)-4-(4-chlorophenyl)thiosemicarbazide (AB2)	LNCaP (Prostate Cancer)	108.14	[15]
Acridine thiosemicarbazide derivatives	MT-4 (Acute Lymphoblastic Leukemia)	-	[14]
Chalcone thiosemicarbazide derivatives	HepG2 (Hepatocellular Carcinoma)	-	[14]

Enzyme Inhibition

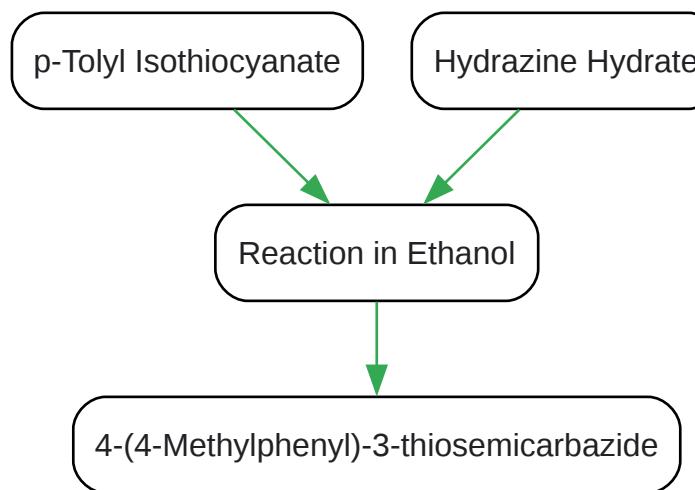
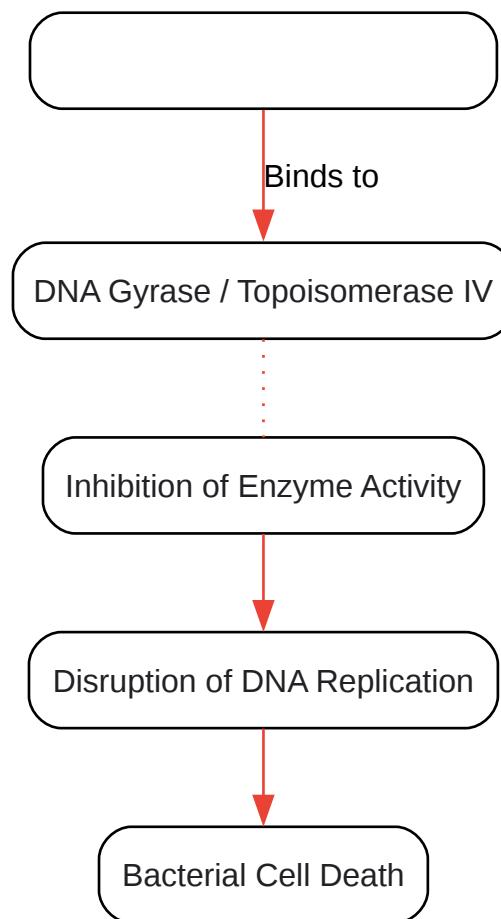

The ability of the thiosemicarbazide scaffold to chelate metal ions makes these compounds effective inhibitors of various metalloenzymes.[16] For instance, thiosemicarbazones have been shown to inhibit tyrosinase, a copper-containing enzyme involved in melanin synthesis.[17] This suggests potential applications in treating hyperpigmentation disorders. Other studies have demonstrated the inhibition of cholinesterases and α-glucosidase by thiosemicarbazone derivatives.[18][19]

Table of Enzyme Inhibition for Representative Thiosemicarbazone Derivatives (Note: Data is for related compounds, not **4-(4-Methylphenyl)-3-thiosemicarbazide**)

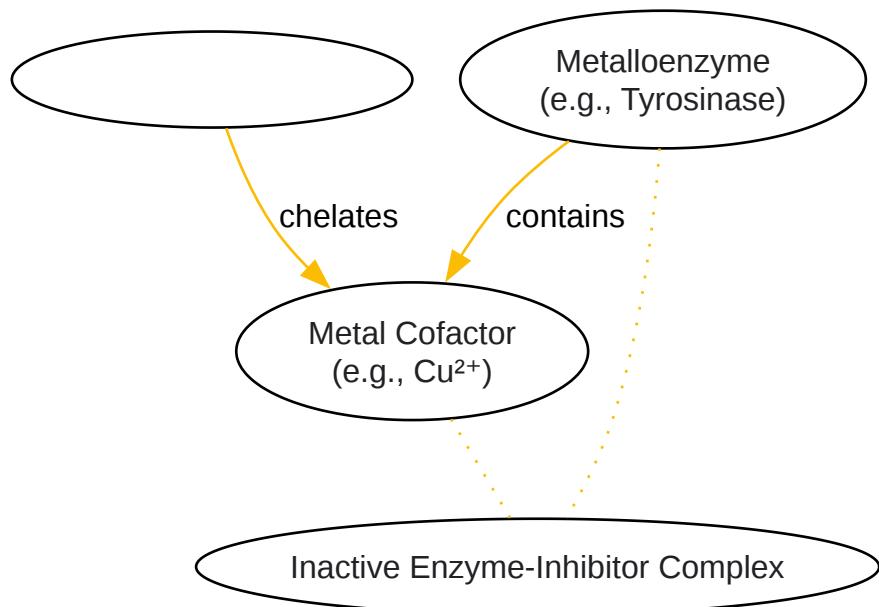
Compound	Enzyme	IC ₅₀ (μM)	Reference
4-Hydroxybenzaldehyde thiosemicarbazone	Tyrosinase (monophenolase activity)	0.76	[17]
4-Methoxybenzaldehyde thiosemicarbazone	Tyrosinase (diphenolase activity)	2.62	[17]
Para-substituted thiosemicarbazone (Compound 19)	Acetylcholinesterase (AChE)	110.19 ± 2.32	[18]
Para-substituted thiosemicarbazone (Compound 19)	Butyrylcholinesterase (BChE)	145.11 ± 1.03	[18]

Visualizations


General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthesis of **4-(4-Methylphenyl)-3-thiosemicbazide**.


Proposed Mechanism of Antibacterial Action

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of bacterial DNA replication.

Proposed Mechanism of Enzyme Inhibition

[Click to download full resolution via product page](#)

Caption: Chelation of metal cofactor by thiosemicarbazide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-methylphenyl)-3-thiosemicarbazide [stenutz.eu]
- 2. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmacemica.com [derpharmacemica.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl- β -D-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydrones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α -glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(4-Methylphenyl)-3-thiosemicarbazide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079324#cas-number-and-iupac-name-for-4-4-methylphenyl-3-thiosemicarbazide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com